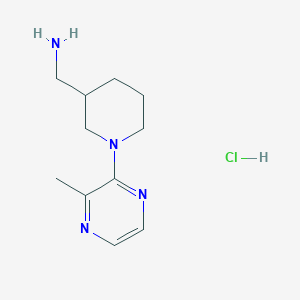

(1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride

Description

(1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a piperidine ring substituted with a 3-methylpyrazine moiety and an aminomethyl group, with a hydrochloride salt enhancing solubility.

Properties

IUPAC Name |

[1-(3-methylpyrazin-2-yl)piperidin-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.ClH/c1-9-11(14-5-4-13-9)15-6-2-3-10(7-12)8-15;/h4-5,10H,2-3,6-8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPJGVWCOQYVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2CCCC(C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:

Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to introduce the pyrazine moiety.

Methanamine Introduction: The methanamine group is then introduced to the piperidine ring through a series of reactions involving amine functionalization.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to stabilize the compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: (1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: Substitution reactions can introduce different substituents at various positions on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of ketones or aldehydes.

Reduction Products: Reduction reactions can produce amines or alcohols.

Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Overview

(1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride is a novel compound with significant potential in various scientific research fields, particularly in medicinal chemistry and biological studies. Its unique structure, characterized by a piperidine core and a methylpyrazine substituent, positions it favorably for applications in drug design, development, and material sciences.

Medicinal Chemistry

The compound is primarily utilized in the design of pharmaceutical agents. Its piperidine moiety is prevalent in many drugs, making it a valuable scaffold for synthesizing new therapeutic agents. The interactions of this compound with various biological targets are under investigation to understand its pharmacological potential.

Biological Studies

Research involving this compound includes studies on its effects on biological pathways. It has been shown to interact with neurotransmitter receptors, which could modulate signaling pathways related to pain perception and neuroprotection.

Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Recent studies have highlighted several biological activities associated with this compound:

Analgesic Properties

Compounds similar to this compound have demonstrated analgesic effects by acting on histamine H3 and sigma-1 receptors. For instance, research indicates that piperidine derivatives can significantly alleviate pain in models of nociceptive and neuropathic pain.

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokine secretion in macrophage cell lines. One study reported that certain piperidine derivatives reduced LPS-induced nitric oxide secretion in RAW264.7 macrophages, indicating potential anti-inflammatory properties.

Case Study 1: Pain Management

A clinical trial investigated the efficacy of a piperidine derivative similar to this compound for chronic pain management. Results showed a significant reduction in pain scores among participants compared to the placebo group, suggesting its potential utility in pain management therapies.

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of piperidine derivatives in neurodegenerative models. Findings indicated that these compounds could reduce neuronal cell death and inflammation, supporting their role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which (1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Substitutions

Compound A : [2-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride

- Core Structure : Pyridine ring with a pyrazole substituent.

- Molecular Formula : C9H11ClN4 (Exact mass: 201.1311854) .

- Key Differences : Replaces pyrazine with pyridine, introducing a pyrazole group. The pyridine-pyrazole system may enhance hydrogen bonding but reduce electron deficiency compared to pyrazine.

Compound B : (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride

- Core Structure : Pyrimidine ring substituted with fluorine.

- Molecular Formula : C10H14ClFN4 (inferred) .

- Key Differences : Fluorine increases electronegativity and metabolic stability but reduces steric bulk compared to 3-methylpyrazine. Pyrimidine’s dual nitrogen atoms alter electronic distribution.

Compound C : (3-Methylpyridin-2-yl)methanamine hydrochloride

Piperidine Derivatives with Aromatic Substituents

Compound D : [1-(4-Methylbenzyl)piperidin-3-yl]methanamine hydrochloride

- Core Structure : Piperidine with a 4-methylbenzyl group.

- Molecular Formula : C14H21ClN2 (CAS: 1303967-55-6) .

Compound E : (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride

Physicochemical and Pharmacokinetic Properties

Key Differentiators and Implications

- Pyrazine vs. Pyridine/Pyrimidine : The pyrazine ring’s electron-deficient nature may enhance interactions with electron-rich biological targets (e.g., enzymes) compared to pyridine or benzyl derivatives.

- Substituent Effects : Methyl groups on pyrazine (target compound) balance steric hindrance and lipophilicity, whereas fluorine (Compound B) improves stability but may complicate synthesis.

- Piperidine Backbone : Conformational flexibility in the target compound could improve binding affinity relative to simpler amines (Compound C).

Biological Activity

(1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride, commonly referred to as compound 1289385-12-1, is a synthetic organic compound with a unique structure that suggests potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H19ClN4

- Molecular Weight : 242.75 g/mol

- CAS Number : 1289385-12-1

- Chemical Structure : The compound features a piperidine ring substituted with a 3-methylpyrazine moiety, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Compounds with similar structures have shown promise as acetylcholinesterase inhibitors, which can enhance cholinergic transmission in the brain .

Biological Activity Data

Case Studies and Research Findings

-

Neuroprotective Effects :

A study focused on pyrazolol derivatives found that certain compounds exhibited neuroprotective effects against oxidative stress in neuronal cell lines. This suggests that this compound may also possess similar protective qualities due to its structural features . -

Potential Use in Cognitive Disorders :

Given the role of acetylcholine in cognitive function, the inhibition of AChE by similar compounds points to the potential use of this compound in treating cognitive disorders associated with cholinergic deficits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.